N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAMQNOLHYTXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCOC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. The process may include:
Condensation reactions: : Reacting 6-chlorobenzo[d]thiazole-2-amine with 3-(dimethylamino)propylamine to form an intermediate amide.
Phenoxylation: : Introducing the phenoxy group through a reaction with 3-phenoxypropionic acid or its derivatives.
Acidification: : Converting the final product to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced reaction techniques such as continuous flow chemistry, which can enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit antidiabetic properties. In a study evaluating various benzothiazole derivatives, the compound demonstrated significant inhibition of glucose absorption, suggesting its potential as an antidiabetic agent .
Modulation of Ion Channels
The compound has shown promise as a modulator for ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8). TRPM8 is involved in sensory perception and pain pathways, making this compound a candidate for analgesic applications .
Anti-inflammatory Properties
In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases . The ability to inhibit enzymes involved in inflammatory pathways positions this compound as a potential therapeutic agent for conditions like arthritis and asthma.
Study on Antidiabetic Effects
A study published in Korea Science evaluated several benzothiazole derivatives for their antidiabetic effects, revealing that N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride exhibited significant glucose-lowering effects in diabetic models .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicated strong binding interactions with TRPM8 and other ion channels, supporting its development as a therapeutic agent in pain management .
Summary of Applications
| Application Area | Description |
|---|---|
| Antidiabetic Activity | Significant glucose absorption inhibition; potential for diabetes treatment. |
| Ion Channel Modulation | Modulates TRPM8; potential analgesic properties. |
| Anti-inflammatory Effects | Possible 5-lipoxygenase inhibition; relevant for inflammatory diseases. |
Mechanism of Action
The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: : These compounds share the benzothiazole core and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Substituted benzothiazoles: : Other derivatives of benzothiazole with different substituents also show a range of biological activities, including anticancer and antidiabetic effects.
Uniqueness: N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.3 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Derivative : The precursor benzothiazole is synthesized through reactions involving 4-chloroaniline and ammonium thiocyanate.
- Amidation Reaction : The benzothiazole derivative is then reacted with 3-(dimethylamino)propylamine to form the corresponding amide.
- Hydrochloride Salt Formation : The final product is obtained by converting the amide into its hydrochloride salt form.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit notable antidiabetic properties. For instance, a study reported that related compounds showed significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, which are critical targets in diabetes management .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In vitro studies have shown that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases .
Study on Antidiabetic Effects
A case study involving diabetic rat models treated with this compound revealed a significant reduction in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing diabetes .
Antimicrobial Efficacy Assessment
In another investigation, the compound was tested against various bacterial strains using the disk diffusion method. Results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective dosage ranges for clinical applications .
Q & A
How can computational methods be integrated with experimental approaches to optimize the synthesis of this compound?
Level: Advanced
Methodological Answer:
Integrating quantum chemical reaction path searches (e.g., density functional theory) with statistical Design of Experiments (DoE) reduces trial-and-error inefficiencies. Computational models predict reactive intermediates and transition states, while DoE identifies critical variables (e.g., solvent polarity, catalyst loading) to optimize yield and purity. For example, ICReDD’s framework combines quantum calculations with experimental feedback loops to narrow optimal conditions, reducing development time by 30–50% .
What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data discrepancies be resolved?
Level: Basic
Methodological Answer:
Key techniques include:
- 1H/13C-NMR : Assign peaks using coupling constants and integration ratios (e.g., aromatic protons in the chlorobenzo[d]thiazole moiety at δ 7.2–8.1 ppm).
- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Elemental Analysis : Confirm purity (e.g., ≤0.3% deviation between calculated and observed C/H/N ratios).
Discrepancies arise from impurities or solvent residues. Cross-validate with LC-MS and repeat under controlled drying conditions .
How does the design of experiments (DoE) methodology apply to scaling up the synthesis while maintaining reaction efficiency?
Level: Advanced
Methodological Answer:
DoE employs factorial designs (e.g., Central Composite Design) to model nonlinear relationships between variables (temperature, stoichiometry) and outputs (yield, selectivity). For scale-up:
Screening Experiments : Identify critical factors (e.g., mixing efficiency in exothermic steps).
Response Surface Methodology : Optimize parameters for >90% yield.
Robustness Testing : Simulate batch variability (e.g., ±5% reagent excess).
This approach minimizes resource use while ensuring reproducibility at pilot scales .
What strategies are recommended for analyzing conflicting data in reaction yield optimization studies involving this compound?
Level: Advanced
Methodological Answer:
Contradictions often stem from unaccounted variables (e.g., trace moisture in solvents). Strategies include:
- Sensitivity Analysis : Rank variables by impact using Monte Carlo simulations.
- Multivariate Regression : Isolate confounding factors (e.g., catalyst deactivation vs. temperature drift).
- Replicate Under Controlled Conditions : Use gloveboxes for moisture-sensitive steps.
Cross-reference computational predictions (e.g., Gibbs free energy profiles) with experimental yields to identify mechanistic mismatches .
How can quantum chemical calculations predict reactive intermediates or transition states in the synthesis pathway?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level models:
- Transition States : Identify energy barriers (e.g., amide bond formation via nucleophilic acyl substitution).
- Reactive Intermediates : Detect short-lived species (e.g., zwitterionic intermediates in dimethylamino-propyl sidechain reactions).
Compare computed IR frequencies with experimental spectra to validate intermediates. ICReDD’s workflow uses this to prioritize synthetic routes with <5 kcal/mol activation barriers .
What are the best practices for characterizing byproducts or impurities formed during the synthesis, using hyphenated techniques?
Level: Basic
Methodological Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., hydrolyzed chlorobenzo[d]thiazole derivatives). Use C18 columns with 0.1% formic acid in mobile phases.
- GC-MS : Identify volatile impurities (e.g., residual propylamine).
- HPLC-DAD : Quantify impurities (>0.1%) via UV-Vis spectral matching.
Calibrate with spiked standards and validate against synthetic analogs .
How can researchers address solubility challenges in biological assays for this compound?
Level: Advanced
Methodological Answer:
- Co-solvent Systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).
- Micellar Encapsulation : Employ polysorbate-80 or cyclodextrins.
- pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) to enhance aqueous solubility.
Validate solubility via dynamic light scattering (DLS) and nephelometry .
What computational tools are suitable for docking studies to predict the compound’s biological targets?
Level: Advanced
Methodological Answer:
- AutoDock Vina or Schrödinger Glide : Model binding poses with flexible sidechains.
- MD Simulations (GROMACS) : Assess stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding affinity (ΔG) for kinase targets.
Cross-validate with SPR or ITC assays to resolve false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
